Orelabrutinib - 1655504-04-3

Orelabrutinib

Catalog Number: EVT-277612
CAS Number: 1655504-04-3
Molecular Formula: C26H25N3O3
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orelabrutinib is a novel, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It belongs to a class of drugs known as Bruton's tyrosine kinase inhibitors (BTKis) [, , , ] and has been approved for the treatment of B-cell malignancies in China [, ]. In scientific research, orelabrutinib serves as a valuable tool to investigate the role of BTK in various biological processes, particularly in B-cell signaling pathways and the pathogenesis of diseases associated with aberrant BTK activity [, , , , ].

Mechanism of Action

Orelabrutinib acts as a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It selectively binds to BTK and irreversibly inhibits its activity, leading to the disruption of downstream signaling pathways crucial for B-cell activation, proliferation, and survival [, , , ]. By inhibiting BTK, orelabrutinib effectively targets and suppresses the activity of B-cells, which play a central role in various B-cell malignancies and autoimmune disorders [, , , , , , , , , , , , , , , , , ].

Applications
  • Relapsed or Refractory Mantle Cell Lymphoma (MCL): Orelabrutinib has shown encouraging efficacy and safety profiles in treating R/R MCL, with high objective response rates, prolonged progression-free survival, and improved safety compared to first-generation BTK inhibitors [, , , , ].
  • Relapsed or Refractory Chronic Lymphocytic Leukemia/Small Cell Leukemia (CLL/SLL): Orelabrutinib has demonstrated high efficacy and safety in treating R/R CLL/SLL, with high overall response rates, durable responses, and improved safety profiles compared to other BTK inhibitors [, , , , ].
  • Relapsed or Refractory Marginal Zone Lymphoma (MZL): Orelabrutinib has shown promising results in treating R/R MZL, with high overall response rates, durable disease remission, and good tolerability [].
  • Waldenström's Macroglobulinemia (WM): Orelabrutinib has demonstrated high efficacy and good tolerability in treating R/R WM, with high major response rates, prolonged progression-free survival, and a favorable safety profile [].
  • Primary Central Nervous System Lymphoma (PCNSL): Studies show that orelabrutinib has promising potential in treating both newly diagnosed and relapsed/refractory PCNSL, with high overall response rates, deep remission, and a manageable safety profile [, , , , , ].

Beyond B-cell malignancies:

  • Primary Immune Thrombocytopenia (ITP): Preclinical studies indicate that orelabrutinib suppresses the activation and differentiation of B cells, leading to increased platelet count in active ITP murine models [, ]. Further research is ongoing to assess its therapeutic potential in treating ITP [].
  • Autoimmune Hemolytic Anemia (AIHA) / Evans Syndrome: Preliminary findings from a pilot study suggest that orelabrutinib could be a potential treatment option for refractory/relapsed AIHA/Evans syndrome [].
Future Directions
  • Combination Therapy: Exploring the efficacy and safety of orelabrutinib in combination with other therapies, such as chemotherapy, immunotherapy, and targeted agents, for treating B-cell malignancies and autoimmune diseases [, , , , , , , , , ].
  • Personalized Medicine: Investigating the use of genomic sequencing and liquid biopsies to identify patients who are most likely to benefit from orelabrutinib treatment and to personalize treatment strategies based on individual tumor characteristics [, ].
  • Investigating Mechanisms of Resistance: Further research is needed to understand the mechanisms of resistance to orelabrutinib and to develop strategies to overcome resistance [, , ].
  • Expanding Therapeutic Applications: Continued research is necessary to explore the potential use of orelabrutinib in other B-cell related diseases beyond B-cell malignancies, such as autoimmune diseases like ITP and AIHA/Evans syndrome [, , ].

Properties

CAS Number

1655504-04-3

Product Name

Orelabrutinib

IUPAC Name

2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31)

InChI Key

MZPVEMOYADUARK-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

orelabrutinib

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.